molecular formula C20H20N6OS B2457682 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide CAS No. 1235094-30-0

1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide

Cat. No.: B2457682
CAS No.: 1235094-30-0
M. Wt: 392.48
InChI Key: BBLMUXVGTHHQQG-UHFFFAOYSA-N
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Description

1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable aldehydes . The piperidine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of nitro groups would produce amines.

Scientific Research Applications

1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, affecting their function. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The thiadiazole group can participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide is unique due to its combination of a benzimidazole, thiadiazole, and piperidine moiety. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(2,1,3-benzothiadiazol-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c27-20(23-16-6-3-7-17-19(16)25-28-24-17)13-8-10-26(11-9-13)12-18-21-14-4-1-2-5-15(14)22-18/h1-7,13H,8-12H2,(H,21,22)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLMUXVGTHHQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=NSN=C32)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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